molecular formula C12H12N2O3 B13157691 4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No.: B13157691
M. Wt: 232.23 g/mol
InChI Key: MOSBUFFKERZJQM-UHFFFAOYSA-N
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Description

4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound characterized by its unique spiro structure This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional architecture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (a dimer of 1,3-indanedione) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions . The reaction proceeds through an annulation process, forming the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the imidazolidine ring can produce various amine derivatives.

Scientific Research Applications

4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with various molecular targets. The compound’s spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group and imidazolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific combination of the methoxy group and imidazolidine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

7-methoxyspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-9-4-2-3-8-7(9)5-6-12(8)10(15)13-11(16)14-12/h2-4H,5-6H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSBUFFKERZJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC23C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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